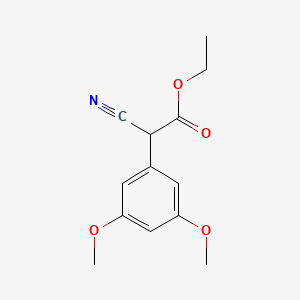

Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate

描述

属性

IUPAC Name |

ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-4-18-13(15)12(8-14)9-5-10(16-2)7-11(6-9)17-3/h5-7,12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUAJJHYTZRNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Knoevenagel Condensation Using Weakly Alkaline Catalysts

- Reagents : Ethyl cyanoacetate and 3,5-dimethoxybenzaldehyde

- Catalyst : Sodium bicarbonate or mild bases (e.g., piperidine, ammonium acetate)

- Solvent : Non-polar solvents such as cyclohexane or toluene

- Temperature : Moderate heating, typically 80–110 °C

- Reaction Time : 5–18 hours depending on catalyst and conditions

- Procedure : The aldehyde is dissolved in the solvent and heated. The catalyst is added, followed by slow addition of ethyl cyanoacetate. The reaction mixture is maintained at the target temperature for the required time, with water formed during the condensation being removed to drive the reaction forward.

- Workup : After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by recrystallization.

This method is adapted from analogous preparation of ethyl 2-cyano-3,3-diphenylacrylate, where sodium bicarbonate as a weak base catalyst improved yield and reduced raw material waste by avoiding strong alkaline conditions that can degrade the cyano group.

Use of Piperidine and Acetic Acid as Catalysts

- Reagents : Ethyl cyanoacetate and substituted benzaldehydes including 3,5-dimethoxybenzaldehyde

- Catalysts : Piperidine (0.35 mL) and acetic acid (1.3 mL)

- Solvent : Toluene (50 mL)

- Temperature : Reflux (~110 °C)

- Reaction Time : 5–6 hours

- Procedure : The ethyl cyanoacetate and aldehyde are mixed in toluene with catalytic amounts of piperidine and acetic acid. The mixture is refluxed with stirring. Reaction progress is monitored by thin layer chromatography (TLC). Upon completion, the mixture is cooled, precipitate collected by filtration, and recrystallized from ethanol.

- Yield : Good yields ranging from 55% to 95% have been reported for similar substituted phenyl cyanoacetates.

This method is well-established for preparing ethyl 2-cyano-3-(substituted phenyl)acrylates and is suitable for the 3,5-dimethoxy substitution pattern.

Alternative Approaches and Notes

- Temperature Control : Reaction temperatures are optimized depending on the melting points and thermal stability of reactants. Higher temperatures (up to ~110 °C) facilitate reaction kinetics but must be balanced to avoid decomposition.

- Water Removal : Continuous removal of water formed during condensation is critical to shift equilibrium toward product formation. This can be achieved by azeotropic distillation or using molecular sieves.

- Purification : Final products typically require recrystallization or chromatographic purification to achieve high purity (>99%) as confirmed by chromatographic and spectroscopic methods.

Comparative Data Table of Preparation Methods

Research Findings and Observations

- Use of weakly alkaline catalysts such as sodium bicarbonate avoids degradation of the cyano group and improves yield compared to strong bases.

- Piperidine and acetic acid catalysis provides a balance of base and acid catalysis, facilitating the Knoevenagel condensation efficiently with good control over reaction time and product purity.

- The reaction conditions are adaptable to various substituted benzaldehydes, including electron-donating groups like methoxy, which influence reactivity and yield.

- Removal of water during the reaction is essential to drive the condensation to completion and achieve high yields.

- The product’s purity and identity are confirmed by IR, NMR, and mass spectrometry techniques, ensuring the correct substitution pattern and structural integrity.

化学反应分析

Types of Reactions

Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

科学研究应用

Anticancer Activity

Recent studies have demonstrated that derivatives of ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate exhibit promising anticancer properties. For instance, compounds synthesized from this base structure have shown effectiveness against various cancer cell lines, including MCF-7 and HeLa cells. The incorporation of methoxy groups has been linked to increased lipophilicity and enhanced antitumor activity due to improved cellular uptake .

Table 1: Anticancer Activity of this compound Derivatives

Antibacterial Properties

The antibacterial efficacy of this compound has also been evaluated, with results indicating significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes .

Table 2: Antibacterial Activity of this compound Derivatives

| Compound Name | Bacteria Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound D | E. coli | 12 | |

| Compound E | S. aureus | 15 |

Polymer Science Applications

This compound has been utilized in the synthesis of novel copolymers. These polymers exhibit interesting properties due to the incorporation of functional groups from the cyano compound. For example, halogen-substituted variants have been reported to enhance the thermal stability and mechanical properties of polyvinyl acetate matrices .

Table 3: Properties of Copolymers Derived from this compound

| Polymer Type | Functional Groups | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Copolymer A | -Br | 250 | 50 |

| Copolymer B | -Cl | 230 | 45 |

Case Study 1: Anticancer Research

In a study conducted by researchers at the Groningen Research Institute of Pharmacy, derivatives of this compound were synthesized and evaluated for their anticancer properties. The study highlighted the importance of substituent positioning on the phenyl ring in enhancing biological activity. Compounds with methoxy substitutions showed significantly higher potency compared to their unsubstituted counterparts .

Case Study 2: Polymer Development

A collaborative research project focused on developing new materials for drug delivery systems utilized this compound in creating biodegradable polymers. These polymers demonstrated controlled release properties and biocompatibility, making them suitable for pharmaceutical applications .

作用机制

The mechanism of action of ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry and drug development .

相似化合物的比较

Structural Analogues and Substituent Effects

The compound’s closest analogues differ in substituents at the α-position or aromatic ring. Key comparisons include:

Key Observations :

- Cyano Group Impact: The presence of the cyano group in the target compound distinguishes it from non-cyano analogues like Ethyl 2-(3,5-dimethoxyphenyl)acetate (similarity score: 0.98 ). This group increases electrophilicity, enabling participation in Knoevenagel condensations and Michael additions, which are less feasible in its non-cyano counterpart.

- Aromatic Substituents: Compared to Ethyl 2-(4-cyanophenyl)acetate (CAS 1528-41-2), the 3,5-dimethoxy groups in the target compound enhance solubility in polar solvents and modulate electronic effects for regioselective reactions .

Physicochemical Properties

- Solubility: The 3,5-dimethoxy groups enhance solubility in DMSO and dichloromethane, as evidenced by its use in DMSO-H₂O reaction systems . Non-cyano analogues like Ethyl 2-(4-methoxyphenyl)acetate (CAS 3951-10-8) exhibit lower polarity and reduced solubility in polar aprotic solvents .

- Stability: The cyano group may confer stability against hydrolysis under basic conditions, a property exploited in its storage and handling during multi-step syntheses .

生物活性

Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods involving the reaction of ethyl cyanoacetate with substituted aromatic compounds. The presence of the cyano group and the methoxy substituents on the phenyl ring significantly influence its reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, focusing primarily on its anticancer properties, antioxidant effects, and antibacterial activity.

Anticancer Activity

Several studies have reported the anticancer potential of compounds related to this compound. For instance:

- Mechanisms of Action : Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines through various pathways. A study showed that derivatives induced apoptosis in MCF-7 breast cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2 .

- In vitro Studies : In vitro assays demonstrated that related compounds exhibited significant cytotoxicity against several cancer cell lines. For example, a derivative showed an IC50 value of 7.12 μM against MCF-7 cells, which is comparable to established chemotherapeutics like 5-FU .

Antioxidant Activity

The antioxidant properties of this compound were assessed through various assays:

- DPPH Scavenging : The compound demonstrated significant free radical scavenging activity in DPPH assays, indicating its potential as an antioxidant agent .

- Mechanism : The antioxidant activity is often attributed to the presence of methoxy groups on the phenyl ring, which enhance electron donation capabilities .

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated:

- Zone of Inhibition : Studies reported clear zones of inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The diameter of these zones was measured to evaluate antibacterial effectiveness .

Comparative Analysis

| Activity Type | IC50/Effectiveness | Reference |

|---|---|---|

| Anticancer (MCF-7) | 7.12 μM | |

| Antioxidant (DPPH) | Significant scavenging | |

| Antibacterial (S. aureus) | Clear inhibition zones |

Case Studies

- Apoptosis Induction in Cancer Cells : A study highlighted that this compound derivatives induced apoptosis in MCF-7 cells through mitochondrial pathways involving cytochrome c release and caspase activation .

- Antioxidant Efficacy : In another study focusing on antioxidant properties, compounds similar to this compound were tested for their ability to scavenge free radicals effectively, demonstrating potential therapeutic applications in oxidative stress-related diseases .

- Antibacterial Properties : The antibacterial activity was evaluated against multiple strains, showing promising results that suggest further exploration into its use as a natural antibacterial agent .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate, and how is its structural integrity validated?

- Methodology : The compound is typically synthesized via a Knoevenagel condensation between 3,5-dimethoxybenzaldehyde and ethyl cyanoacetate. The reaction is catalyzed by a base (e.g., piperidine or ammonium acetate) under reflux in a polar aprotic solvent like ethanol or toluene.

- Validation : Structural confirmation requires NMR spectroscopy (¹H and ¹³C) to identify the cyano group (-C≡N, δ ~110-120 ppm in ¹³C NMR), ester carbonyl (δ ~165-170 ppm), and aromatic protons from the dimethoxyphenyl moiety (δ ~6.5-7.0 ppm). Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points) for this compound?

- Methodology : Variations in melting points may arise from differences in purity (e.g., residual solvents) or polymorphism . To resolve contradictions:

- Purify the compound via column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization (e.g., from ethanol).

- Characterize using differential scanning calorimetry (DSC) to identify polymorphic forms and thermogravimetric analysis (TGA) to assess thermal stability .

Advanced Research Questions

Q. What strategies optimize the use of this compound as a precursor in heterocyclic synthesis (e.g., pyrrolo[2,3-d]pyrimidines)?

- Methodology : The cyano and ester groups enable cyclization reactions. For example:

- React with hydrazines to form pyrazole derivatives under acidic conditions.

- Use microwave-assisted synthesis to enhance reaction efficiency and reduce side products.

- Monitor reaction progress via TLC/HPLC and optimize parameters (temperature, catalyst loading) using Design of Experiments (DoE) .

Q. How do steric and electronic effects of the 3,5-dimethoxyphenyl group influence the reactivity of this compound in nucleophilic additions?

- Methodology : The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but may sterically hinder nucleophilic attack at the α-carbon. To evaluate:

- Perform density functional theory (DFT) calculations to map electron density and steric maps.

- Compare reaction rates with analogs (e.g., 3,5-dichlorophenyl derivatives) using kinetic studies (e.g., pseudo-first-order kinetics) .

Q. What analytical techniques resolve challenges in characterizing degradation products of this compound under oxidative conditions?

- Methodology : Oxidative degradation (e.g., via H₂O₂ or O₃) may cleave the ester or cyano groups. To identify byproducts:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。